
3,6-dibromo-2-methylpyridine
Overview
Description
3,6-dibromo-2-methylpyridine is a chemical compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, characterized by the presence of two bromine atoms and a methyl group attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dibromo-2-methylpyridine typically involves the bromination of 2,6-lutidine. One common method includes dissolving 2,6-lutidine in carbon tetrachloride, followed by the addition of dibromo hydantoin and an initiator such as AIBN. The reaction mixture is then refluxed at 80°C for an hour. After the reaction is complete, the product is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,6-dibromo-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and an arylboronic acid.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Suzuki-Miyaura Coupling: Produces various substituted pyridine derivatives.
Oxidation and Reduction: Yields different brominated or methylated pyridine compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
3,6-Dibromo-2-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-HIV drug development. For instance, it has been utilized in the synthesis of oxime derivatives that exhibit promising anti-viral activity .
Case Study: Anti-HIV Drug Synthesis
A notable study involved the synthesis of a key intermediate for an anti-HIV drug using this compound. The compound underwent oximation to produce an oxime derivative with high yields, demonstrating its utility in pharmaceutical chemistry .
Agrochemical Applications
In agricultural chemistry, this compound acts as a precursor for the synthesis of fungicides and herbicides. These agrochemicals are essential for enhancing crop protection and improving agricultural yields.
Data Table: Agrochemical Synthesis
Agrochemical Type | Example Compound | Synthesis Method |
---|---|---|
Fungicide | Pyridine Derivative A | Reaction with Grignard reagent |
Herbicide | Pyridine Derivative B | Nucleophilic substitution reaction |
Material Science
The compound is also employed in material science for the formulation of specialty polymers and coatings. Its bromine substituents enhance the thermal stability and chemical resistance of materials, making them suitable for various industrial applications.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices significantly improves their mechanical properties and resistance to environmental degradation .
Organic Synthesis
In organic synthesis, this compound is a valuable reagent that facilitates the formation of complex molecules. Its utility in synthesizing heterocycles and other functionalized compounds is well-documented in chemical literature.
Data Table: Organic Reactions
Reaction Type | Reaction Example | Yield (%) |
---|---|---|
Nucleophilic Substitution | Reaction with amines | 85 |
Electrophilic Aromatic Substitution | Bromination reactions | 90 |
Analytical Chemistry
The compound is used as a standard in analytical methods to quantify other compounds within mixtures. This application ensures reliable data collection across various studies in chemical research.
Mechanism of Action
The mechanism of action of 3,6-dibromo-2-methylpyridine largely depends on its application. In medicinal chemistry, for instance, it acts as an inhibitor of specific enzymes such as p38α mitogen-activated protein kinase. The compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
2,5-Dibromopyridine: Similar in structure but lacks the methyl group, which can affect its reactivity and applications.
2,6-Dibromopyridine: Another brominated pyridine derivative with different substitution patterns, leading to varied chemical behavior and uses.
Uniqueness: 3,6-dibromo-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine atoms and a methyl group allows for versatile applications in organic synthesis and medicinal chemistry, making it a valuable compound in these fields .
Biological Activity
3,6-Dibromo-2-methylpyridine (DBMP) is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article explores the biological activity of DBMP, synthesizing findings from recent studies and providing a comprehensive overview of its implications.
This compound has the molecular formula and a molecular weight of 250.92 g/mol. It is synthesized through a multi-step process involving the bromination of 2-methylpyridine, followed by further reactions to yield the final compound. The synthesis typically involves the use of catalysts such as iron or aluminum chloride to facilitate the reaction with bromine .
Biological Activity
Antimicrobial Properties
DBMP exhibits significant antimicrobial activity, functioning as a biocide against a broad spectrum of microorganisms, including bacteria, fungi, and algae. It is utilized in various applications such as wood preservation and in coatings to prevent microbial growth . The compound's effectiveness in inhibiting microbial growth makes it valuable in industrial settings where contamination can lead to material degradation.
Inhibition of p38 MAP Kinase
Recent studies have explored the potential of DBMP as an inhibitor of p38 MAP kinase, an important signaling molecule involved in inflammatory responses. Research indicates that derivatives of DBMP can enhance the inhibition of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) release from human blood cells . This suggests that DBMP could play a role in developing anti-inflammatory therapies.
Case Studies
- Antiviral Applications : A study highlighted the use of DBMP as a precursor in synthesizing compounds that target HIV. The research demonstrated that modifications to the pyridine structure could lead to increased efficacy against viral replication .
- Pesticidal Efficacy : In agricultural applications, DBMP has been evaluated for its potential as a pesticide. Its ability to disrupt microbial processes makes it effective against plant pathogens, contributing to crop protection strategies .
Safety and Handling
Due to its corrosive nature and potential toxicity if ingested or inhaled, DBMP requires careful handling. Safety measures include using personal protective equipment (PPE) such as gloves and goggles when working with this compound .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3,6-dibromo-2-methylpyridine with high regioselectivity?
- Methodological Answer : The synthesis typically involves bromination of 2-methylpyridine. Direct bromination using Br₂ with Fe or Al catalysts under controlled temperatures (80–120°C) can yield the dibrominated product. However, regioselectivity is challenging due to competing ortho/para-directing effects of the methyl group. A stepwise approach is recommended:
Monobromination : Introduce the first bromine at position 3 using N-bromosuccinimide (NBS) in acetic acid at 60°C .
Second Bromination : Use HBr/H₂O₂ under microwave irradiation to selectively brominate position 6, leveraging steric and electronic effects .
Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity. Yields range from 60–75%, depending on reaction optimization .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C NMR :
- The methyl group at position 2 appears as a singlet (~δ 2.5 ppm).
- Aromatic protons at positions 4 and 5 show deshielded doublets (δ 7.8–8.2 ppm) due to adjacent bromines .
- X-ray Crystallography : Resolves positional ambiguity (e.g., bromine placement) with bond length analysis (C-Br: ~1.89 Å) .
- Elemental Analysis : Validate %C, %H, %N, and %Br (±0.3% theoretical).
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm purity (>98%) and detect trace intermediates .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during bromination of 2-methylpyridine derivatives to achieve 3,6-dibromo substitution?
- Methodological Answer : Competing side reactions (e.g., over-bromination or ring oxidation) are minimized by:
- Catalyst Selection : FeBr₃ enhances regioselectivity for position 3, while AlCl₃ directs bromination to position 6 .
- Solvent Control : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce electrophilic attack at undesired positions .
- Temperature Gradients : Lower temperatures (60°C) favor monobromination; gradual heating (80→120°C) promotes controlled dibromination .
- In situ Monitoring : Use FT-IR to track Br₂ consumption (C-Br stretch at ~560 cm⁻¹) and terminate reactions at ~85% conversion .
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromines deactivate the pyridine ring, but position 6 is more reactive in Suzuki-Miyaura couplings due to reduced steric hindrance compared to position 3. Key considerations:
- Catalyst Systems : Pd(PPh₃)₄ with K₂CO₃ in dioxane enables selective coupling at position 6 (yield: 70–80%) .
- Substrate Scope : Electron-deficient arylboronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) couple efficiently, while sterically hindered partners require Buchwald-Hartwig conditions .
- Mechanistic Insight : DFT calculations show lower activation energy for oxidative addition at C6 due to favorable orbital overlap .
Q. What analytical approaches resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from polymorphism or impurities. A tiered protocol is advised:
Thermal Analysis : DSC identifies polymorphs (e.g., endothermic peaks at 204°C vs. 210°C) .
Advanced Chromatography : UPLC-MS with a HILIC column separates isomers (e.g., 3,5- vs. 3,6-dibromo byproducts) .
Single-Crystal Studies : X-ray diffraction unambiguously assigns structure and detects lattice solvents affecting melting points .
Isotopic Labeling : ²H/¹³C-labeled analogs clarify spectral assignments (e.g., overlapping ¹H NMR signals) .
Properties
IUPAC Name |
3,6-dibromo-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHKRHGVKYVGTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376598 | |
Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39919-65-8 | |
Record name | 2,5-DIBROMO-6-METHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dibromo-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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